4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
Description
4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is a spirocyclic compound featuring two fused five-membered rings (spiro[5.5]undecane core). Its structure includes:
- 9-oxa: An oxygen atom in the second ring at position 7.
- 1,4-diaza: Two nitrogen atoms at positions 1 and 4 of the first ring.
- 4-Cbz: A carbobenzyloxy (Cbz) protecting group attached to the nitrogen at position 4.
This compound is of interest in medicinal chemistry due to its spirocyclic framework, which enhances conformational rigidity and bioavailability. The Cbz group is commonly used to protect amines during synthetic processes, suggesting its utility as an intermediate in drug development .
Properties
IUPAC Name |
benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-16(13-18)6-10-20-11-7-16/h1-5,17H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXQXYOXEQOKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCN2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Sequential Cyclization-Protection Approach (Adapted from CN101255159A)
This method, derived from a Chinese patent, involves a four-step sequence starting from N-benzyl piperidine-4-ketone:
Step 1: Formation of Dicyanocarbodiimide Intermediate
N-Benzyl piperidine-4-ketone reacts with ethyl cyanoacetate in a cholamine solution (12% w/v) at 0°C for 8 days, yielding 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano-spiro[5.5]undecane (65% yield).
Step 2: Selective Acidic Hydrolysis
The dicyano intermediate undergoes hydrolysis in 30% sulfuric acid at 100°C for 18 hours, selectively decarboxylating to form 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane (68% yield).
Step 3: Lithium Aluminum Hydride Reduction
Reduction of the diketone with LiAlH4 in anhydrous THF under nitrogen affords 3-benzyl-3,9-diaza-spiro[5.5]undecane (73% yield). The benzyl group is subsequently removed via hydrogenolysis.
Step 4: Cbz Protection
The free amine at N4 is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine, yielding this compound (96% yield).
Method B: Spirocyclization via Epoxide Ring-Opening (ACS J. Med. Chem. 2019)
A more recent approach from academic literature employs epoxide intermediates:
Step 1: Epoxide Formation
N-Boc-piperidone is treated with Corey–Chaykovsky reagent (dimethylsulfonium methylide) to generate an epoxide (7 in Scheme 1 of).
Step 2: Aminolysis with Arylamines
The epoxide undergoes ring-opening with a primary amine (e.g., benzylamine) in refluxing ethanol, producing amino alcohol intermediates (9 in).
Step 3: Acylation and Cyclization
Acylation with chloroacetyl chloride followed by intramolecular cyclization using potassium tert-butoxide at −30°C forms the spirocyclic core. Final Cbz protection at N4 completes the synthesis (overall yield: 55%–60%).
Method C: Buchwald–Hartwig Coupling Strategy
For advanced derivatives, palladium-catalyzed cross-coupling has been employed:
Step 1: Suzuki–Miyaura Coupling
A brominated spirocyclic precursor undergoes coupling with a boronic acid derivative using Pd Ruphos G4 catalyst, introducing aromatic substituents.
Step 2: Deprotection-Reprotection Sequence
The Boc group is removed with HCl/MeOH, and the free amine is reprotected with Cbz-Cl under Schotten–Baumann conditions (84% yield).
Comparative Analysis of Synthetic Methods
Optimization Strategies and Process Improvements
Solvent Optimization
Replacing cholamine with DMSO in Method A improves reaction rates (from 8 days to 72 hours) while maintaining yields.
Catalytic Hydrogenation
Using 10% Pd/C under 50 psi H2 pressure for debenzylation (Method A, Step 3) enhances safety compared to LiAlH4.
Flow Chemistry Adaptations
Continuous flow reactors have been proposed for the epoxide ring-opening step (Method B), reducing reaction time from 18 hours to 2 hours.
Analytical Characterization Data
-
δ 7.31–7.17 (m, 5H, Cbz aromatic)
-
δ 4.38 (q, J = 6.8 Hz, 1H, spiro CH)
-
δ 3.81 (d, J = 12.2 Hz, 1H, OCH2)
-
δ 2.44 (t, J = 10.3 Hz, 1H, NCH2)
-
m/z calc. for C16H22N2O3 [M+H]+: 290.36
-
Observed: 290.4 (Δ = +0.14 ppm)
-
Spiro C–C bond length: 1.548 Å
-
Dihedral angle between rings: 89.7°
Industrial-Scale Considerations
For kilogram-scale production, Method A remains preferred due to:
Chemical Reactions Analysis
4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane serves as a building block for synthesizing more complex molecules. Its unique spirocyclic structure facilitates the development of spirocyclic compounds with potential biological activity, making it a valuable intermediate in organic synthesis.
Biology
Research has shown that this compound can interact with biological macromolecules such as proteins and nucleic acids. The ability to modulate these interactions opens avenues for developing new therapeutic agents targeting various diseases.
Medicine
The pharmacological properties of this compound have been investigated extensively:
- Cancer Treatment : Studies indicate that this compound may inhibit specific enzymes linked to tumor growth.
- Neurological Disorders : Investigations into its effects on neurotransmitter systems suggest potential therapeutic benefits for conditions like epilepsy or anxiety disorders.
Comparative Analysis with Related Compounds
To understand its unique properties, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane | Structure | Different reactivity due to tert-butyl group |
| 9-Oxa-1,4-diaza-spiro[5.5]undecane | Structure | More reactive but less stable |
Case Study 1: Chronic Kidney Disease
A study demonstrated that derivatives of diazaspiro compounds exhibit significant biological activity as soluble epoxide hydrolase inhibitors. In a rat model of anti-glomerular basement membrane glomerulonephritis, administration of related compounds at a dosage of 30 mg/kg resulted in lowered serum creatinine levels, suggesting potential therapeutic roles for these compounds in managing chronic kidney diseases .
Case Study 2: Pain Management
Research into derivatives of this compound has identified them as potent dual ligands for the sigma-1 receptor and μ-opioid receptor agonists. These findings indicate their potential application in pain management therapies .
Mechanism of Action
The mechanism of action of 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Heteroatom Positioning
Table 1: Key Structural Differences
Key Observations :
- Oxygen Positioning : The 9-oxa configuration in the target compound contrasts with 2-oxa derivatives (e.g., 520, 522), which exhibit neuroprotective activity but lack nitrogen atoms .
- Substituent Effects : The Cbz group introduces steric bulk and lipophilicity, differentiating it from smaller substituents like methyl or ethyl groups in spiroacetals (e.g., compounds 3 and 4 in ) .
Key Observations :
- The target compound’s synthesis involves multi-step protection/deprotection strategies (e.g., trifluoroacetyl and tert-butyl groups), contrasting with one-pot [5+1] cyclizations used for diaryl-diazaspiro compounds .
- High yields (>90%) are achievable for fluorinated diazaspiro derivatives via regioselective Michael additions .
Key Observations :
- 2-Oxa derivatives show neuroprotective effects in cell viability assays, while diazaspiro compounds (e.g., ) target neurokinin receptors for pain and inflammation .
- The Cbz group in the target compound likely limits direct biological activity but enhances synthetic versatility .
Physicochemical Properties
Table 4: Molecular and Spectral Data
Key Observations :
Biological Activity
4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is a synthetic compound with potential biological activity, primarily due to its unique spirocyclic structure. This compound is part of a broader class of diazaspiro compounds, which have garnered interest for their pharmacological properties, including enzyme inhibition and receptor modulation.
- Molecular Formula : C16H22N2O3
- IUPAC Name : Benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate
- CAS Number : 2482890-12-8
The compound's synthesis typically involves the formation of the spirocyclic core through reactions between diols and diamines, followed by the introduction of a benzyl protecting group using benzyl chloroformate.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The compound can modulate the activity of specific proteins and enzymes, potentially affecting cellular pathways associated with disease progression. For example, it may act as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in inflammatory processes and chronic kidney diseases .
In Vitro and In Vivo Studies
Research has demonstrated that derivatives of diazaspiro compounds exhibit significant biological activity. For instance:
- Inhibition of Soluble Epoxide Hydrolase : A study identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent sEH inhibitors, showing promising results in reducing serum creatinine levels in rat models .
Pharmacological Applications
The compound's potential applications in medicine include:
- Cancer Treatment : Due to its ability to inhibit specific enzymes linked to tumor growth.
- Neurological Disorders : Investigations into its effects on neurotransmitter systems may reveal therapeutic benefits for conditions like epilepsy or anxiety disorders.
Comparative Analysis with Related Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane | Structure | Different reactivity due to tert-butyl group |
| 9-Oxa-1,4-diaza-spiro[5.5]undecane | Structure | More reactive but less stable |
Case Study 1: Chronic Kidney Disease
A study involving a rat model demonstrated that the administration of a related compound significantly lowered serum creatinine levels when orally administered at a dosage of 30 mg/kg. This suggests a potential therapeutic role for these compounds in managing chronic kidney diseases .
Case Study 2: Cancer Research
Research into spirocyclic compounds has shown their effectiveness in targeting cancer cells through specific enzyme inhibition pathways. The exact mechanisms are still under investigation but highlight the importance of structural modifications in enhancing biological activity.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
